molecular formula C19H24N2O2 B1385069 N-(4-Amino-2-methylphenyl)-4-(isopentyloxy)-benzamide CAS No. 1020057-83-3

N-(4-Amino-2-methylphenyl)-4-(isopentyloxy)-benzamide

Cat. No. B1385069
CAS RN: 1020057-83-3
M. Wt: 312.4 g/mol
InChI Key: FSKYJYXKKMTNOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Amino-2-methylphenyl)-4-(isopentyloxy)-benzamide, also known as AMIPB, is a synthetic organic compound consisting of a benzamide core with an amine and an isopentyloxy side chain. It is a colorless solid that is soluble in organic solvents. AMIPB has been studied for its potential applications in various scientific fields, such as drug design, material science, and biochemistry.

Scientific Research Applications

Histone Deacetylase Inhibition and Anticancer Potential

  • Histone Deacetylase (HDAC) Inhibition: Compounds similar to N-(4-Amino-2-methylphenyl)-4-(isopentyloxy)-benzamide have been studied for their ability to inhibit histone deacetylases (HDACs). HDAC inhibitors like MGCD0103, a similar compound, selectively inhibit HDACs 1-3 and 11, leading to cancer cell proliferation blockage, histone acetylation, and apoptosis induction (Zhou et al., 2008).
  • Cancer Therapeutic Potential: A related compound, 4-amino-N-(2'-aminophenyl)benzamide, demonstrated significant efficacy in inhibiting the growth of slowly proliferating tumors like osteosarcoma and mammary carcinoma (Berger et al., 1985).

Gastrokinetic Activity

  • Gastrokinetic Agents: Benzamide derivatives, akin to N-(4-Amino-2-methylphenyl)-4-(isopentyloxy)-benzamide, were found to have potent gastrokinetic activity. Specifically, certain benzamide derivatives showed significant effects on gastric emptying in animal models (Kato et al., 1992).

Antimicrobial Properties

  • Antibacterial and Antifungal Activities: N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamide and phenylacetamide derivatives, which are structurally similar, displayed broad-spectrum activity against various microorganisms, including Staphylococcus aureus and Escherichia coli (Ertan et al., 2007).

Neuroleptic Activity

  • Potential Neuroleptic Effects: Certain benzamide compounds related to N-(4-Amino-2-methylphenyl)-4-(isopentyloxy)-benzamide were designed as potential neuroleptics and showed inhibitory effects on stereotyped behavior in animal models, indicating potential applications in treating psychosis (Iwanami et al., 1981).

Antioxidant Activity

  • Electrochemical Oxidation and Antioxidant Activity: Amino-substituted benzamide derivatives, similar in structure, have shown the capacity to act as antioxidants by scavenging free radicals. Their electrochemical oxidation mechanisms provide insights into their free radical scavenging activity (Jovanović et al., 2020).

Potential for Binding Nucleotide Protein Targets

  • Binding to Nucleotide Protein Targets: A series of substituted benzamides were synthesized from 4-aminophenazone and showed potential for binding nucleotide protein targets, indicating potential applications in medicinal chemistry (Saeed et al., 2015).

properties

IUPAC Name

N-(4-amino-2-methylphenyl)-4-(3-methylbutoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c1-13(2)10-11-23-17-7-4-15(5-8-17)19(22)21-18-9-6-16(20)12-14(18)3/h4-9,12-13H,10-11,20H2,1-3H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSKYJYXKKMTNOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)NC(=O)C2=CC=C(C=C2)OCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Amino-2-methylphenyl)-4-(isopentyloxy)-benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Amino-2-methylphenyl)-4-(isopentyloxy)-benzamide
Reactant of Route 2
Reactant of Route 2
N-(4-Amino-2-methylphenyl)-4-(isopentyloxy)-benzamide
Reactant of Route 3
Reactant of Route 3
N-(4-Amino-2-methylphenyl)-4-(isopentyloxy)-benzamide
Reactant of Route 4
Reactant of Route 4
N-(4-Amino-2-methylphenyl)-4-(isopentyloxy)-benzamide
Reactant of Route 5
N-(4-Amino-2-methylphenyl)-4-(isopentyloxy)-benzamide
Reactant of Route 6
Reactant of Route 6
N-(4-Amino-2-methylphenyl)-4-(isopentyloxy)-benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.